molecular formula C18H16ClN3OS B2910541 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide CAS No. 1171613-63-0

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

カタログ番号: B2910541
CAS番号: 1171613-63-0
分子量: 357.86
InChIキー: GOQMBKIGZZILHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a benzothiazole derivative featuring a 6-chloro-substituted benzothiazole core linked to a pyridin-3-ylmethyl group and a cyclobutanecarboxamide moiety. The chlorine atom at position 6 of the benzothiazole ring likely enhances lipophilicity and electronic effects, influencing binding interactions in biological systems or material properties.

特性

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-14-6-7-15-16(9-14)24-18(21-15)22(17(23)13-4-1-5-13)11-12-3-2-8-20-10-12/h2-3,6-10,13H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQMBKIGZZILHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. The compound can be synthesized by reacting 6-chlorobenzo[d]thiazole with pyridine derivatives and cyclobutane carboxylic acid derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide. For instance, benzothiazole derivatives have shown significant inhibitory effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These compounds were evaluated using the MTT assay, which measures cell viability and proliferation.

Table 1: Summary of Biological Activities

Activity Cell Line IC50 Value (µM) Mechanism
AnticancerA4311.5Inhibition of AKT and ERK pathways
A5492.0Induction of apoptosis
Anti-inflammatoryRAW264.70.5Decrease in IL-6 and TNF-α levels

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines like RAW264.7. This suggests a dual-action mechanism where the compound not only inhibits cancer cell proliferation but also modulates inflammatory responses.

The biological activity of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is attributed to its ability to interfere with critical signaling pathways involved in cell survival and inflammation:

  • Inhibition of AKT Pathway : The compound has been shown to inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation.
  • ERK Pathway Modulation : It also affects the ERK pathway, leading to altered cell cycle progression and apoptosis in cancer cells.
  • Cytokine Regulation : By reducing levels of IL-6 and TNF-α, the compound potentially mitigates chronic inflammation, which is often linked to cancer progression.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives similar to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide:

  • Study on A431 Cells : A study demonstrated that treatment with a related benzothiazole derivative resulted in significant reduction in cell viability at concentrations as low as 1 µM, with flow cytometry confirming increased apoptosis rates.
  • Inflammation Model : In an animal model of inflammation, administration of this class of compounds led to decreased paw edema and lower serum levels of inflammatory cytokines, supporting their therapeutic potential in inflammatory diseases.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Benzothiazole Additional Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference ID
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (Target Compound) 6-Cl Cyclobutanecarboxamide, Pyridin-3-ylmethyl Not reported Hypothesized antimitotic or kinase inhibition -
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20) 6-OCH₃ Acetamide, Pyridin-3-ylmethyl ~312.3 Improved water solubility; antimitotic activity
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-NH₂ Benzamide Not reported Corrosion inhibition (mild steel in HCl)
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3a) 6-Cl 4-Phenylpiperazine-acetamide ~438.4 Dopaminergic affinity (D3 receptor targeting)
N-(6-Ethoxybenzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 6-OCH₂CH₃ Chlorobenzyl, Dihydropyridine-carboxamide ~439.9 Not reported (structural complexity)
Key Observations:
  • Substituent Effects: 6-Cl vs. 6-OCH₃: The methoxy group in Compound 20 () improves water solubility compared to the chloro analogue, critical for bioavailability in antimitotic applications. However, chlorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets . 6-NH₂: The amino group in ABTB () facilitates hydrogen bonding, enhancing corrosion inhibition efficacy by adsorbing onto metal surfaces .
  • Functional Group Variations: Cyclobutanecarboxamide vs. Piperazine Linkers: Compound 3a () incorporates a 4-phenylpiperazine moiety, which is associated with dopaminergic receptor affinity, highlighting the role of nitrogen-rich heterocycles in CNS-targeting drugs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。